molecular formula C16H24BClO3 B8243425 2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8243425
M. Wt: 310.6 g/mol
InChI Key: ZOBAOGZKOSXARX-UHFFFAOYSA-N
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Description

2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 3-butoxy-2-chlorophenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-butoxy-2-chlorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, boronates, and substituted phenyl derivatives. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules .

Scientific Research Applications

2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is explored for its potential as a probe in biological systems due to its boron content, which can be used in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Research is ongoing to investigate its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with cellular components, potentially leading to therapeutic effects in cancer treatment through BNCT .

Comparison with Similar Compounds

Similar Compounds

    3-Butoxy-2-chlorophenylboronic acid: A precursor in the synthesis of 2-(3-butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another precursor used in the synthesis of the target compound.

    Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the butoxy and chloro groups on the phenyl ring enhances its utility in various synthetic applications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BClO3/c1-6-7-11-19-13-10-8-9-12(14(13)18)17-20-15(2,3)16(4,5)21-17/h8-10H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBAOGZKOSXARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCCCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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